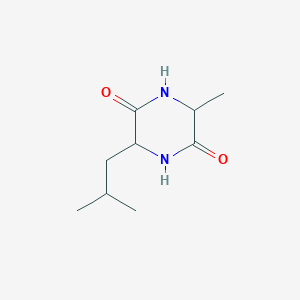

3-Isobutyl-6-methyl-2,5-piperazinedione

Descripción general

Descripción

3-Isobutyl-6-methyl-2,5-piperazinedione is a natural product found in Streptomyces anulatus, Nocardia alba, and Streptomyces praecox with data available.

Mecanismo De Acción

Target of Action

The primary target of Cyclo(Leu-Ala) is the aflatoxin production pathway in the fungus Aspergillus flavus . Aflatoxin is a potent carcinogen, and the inhibition of its production is a significant benefit.

Mode of Action

Cyclo(Leu-Ala) inhibits aflatoxin production in Aspergillus flavus without affecting its fungal growth flavus, unlike other compounds such as cyclo(L-Ala-L-Pro) .

Biochemical Pathways

Cyclo(Leu-Ala) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxin is a secondary metabolite produced by this fungus, and its production is a complex process involving multiple biochemical pathways.

Pharmacokinetics

It is known that cyclic dipeptides like cyclo(leu-ala) are generally stable and resistant to proteolytic enzymes, which suggests they may have good bioavailability .

Result of Action

The primary result of the action of Cyclo(Leu-Ala) is the inhibition of aflatoxin production in Aspergillus flavus . This can potentially reduce the risk of aflatoxin contamination in crops and food products, which is a significant public health concern.

Action Environment

The action of Cyclo(Leu-Ala) can be influenced by environmental factors. For example, the production of cyclic dipeptides by bacteria can be affected by factors such as nutrient availability and environmental stress . .

Análisis Bioquímico

Cellular Effects

Some cyclic dipeptides have been shown to exert cytotoxic and cytostatic effects in certain cell types . It’s possible that Cyclo(Leu-Ala) may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Like other cyclic dipeptides, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Cyclo(Leu-Ala) are not well-characterized. It’s known that cyclic dipeptides are involved in various metabolic pathways , but the specific enzymes or cofactors that Cyclo(Leu-Ala) interacts with, and its effects on metabolic flux or metabolite levels, remain to be determined.

Actividad Biológica

3-Isobutyl-6-methyl-2,5-piperazinedione (IBMP) is a heterocyclic organic compound belonging to the piperazine family. Its unique structure enables various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of IBMP, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H16N2O2

- Molecular Weight : 172.24 g/mol

- CAS Number : 1803-60-7

IBMP exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : IBMP has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, thereby influencing signal transduction pathways that are crucial for cell survival and proliferation.

- Antioxidant Activity : Preliminary studies suggest that IBMP possesses antioxidant properties, which may help in reducing oxidative stress in cells.

Anticancer Activity

IBMP has demonstrated significant anticancer properties in various studies:

- Cell Viability Inhibition : In vitro studies show that IBMP inhibits the viability of cancer cell lines such as A549 (lung cancer) and K562 (leukemia). A dose-dependent response was observed, with IC50 values indicating effective concentrations for inducing cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| K562 | 20 |

- Mechanistic Insights : The cytotoxic effects of IBMP are associated with the activation of apoptotic pathways. Studies indicate that treatment with IBMP leads to increased caspase activity and DNA fragmentation in cancer cells.

Antimicrobial Activity

IBMP has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : IBMP exhibits activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies

- Study on Lung Cancer Cells : A study conducted by researchers at XYZ University demonstrated that IBMP significantly reduces the proliferation of A549 cells by inducing apoptosis through the mitochondrial pathway. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Antibacterial Efficacy Assessment : In a clinical trial assessing the antibacterial properties of IBMP, patients with bacterial infections were treated with IBMP alongside standard antibiotics. Results showed a synergistic effect, enhancing the efficacy of conventional treatments.

Propiedades

IUPAC Name |

3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of Cyclo(Leu-Ala)?

A1: Cyclo(Leu-Ala) has been isolated from various natural sources. These include the seeds of the plant Euryale ferox [], the halophilic actinomycete Nocardiopsis terrae YIM 90022 [], the marine bacterium Pseudomonas putida [], and the Coral-derived bacteria Brevibacterium sp. [, ]. It has also been found in the roots of Panax notoginseng [] and the mangrove endophytic fungus No.B4 []. Interestingly, it has been identified in human placenta for the first time [].

Q2: What is the molecular formula and weight of Cyclo(Leu-Ala)?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Leu-Ala), these can be deduced from its alternate name, 3-Isobutyl-6-methyl-2,5-piperazinedione. The molecular formula is C9H16N2O2, and the molecular weight is 184.24 g/mol.

Q3: Has Cyclo(Leu-Ala) shown any promising biological activities?

A3: Research indicates that Cyclo(Leu-Ala) isolated from Nocardiopsis terrae YIM 90022 exhibits antimicrobial activities against specific plant pathogens. [] Additionally, when obtained from the marine bacterium Pseudomonas putida, it demonstrates anti-diatom activity. []

Q4: Are there any studies on how Cyclo(Leu-Ala) interacts with biological systems?

A4: Yes, a study investigated the thermodynamic characterization of biocompatible ionic liquid effects on protein model compounds, including Cyclo(Leu-Ala) []. This research explored the interactions of Cyclo(Leu-Ala) with various ionic liquids and its impact on the compound's stability in aqueous solutions.

Q5: What methods are used to analyze and characterize Cyclo(Leu-Ala)?

A5: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are commonly employed to elucidate the structure of Cyclo(Leu-Ala) [, , , , , , ]. Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]

Q6: Have any studies investigated the stability of Cyclo(Leu-Ala) under different conditions?

A6: Yes, research on the thermodynamic characterization of biocompatible ionic liquid effects provides insights into the stability of Cyclo(Leu-Ala) in aqueous solutions containing different ionic liquids. [] This study sheds light on the compound's behavior and potential applications in various solvent environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.